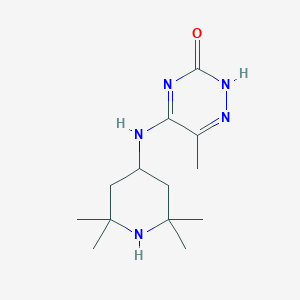
C13H23N5O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C13H23N5O is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with a methyl group and a piperidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C13H23N5O typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with appropriate triazine precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetone or ethanol and may require catalysts to facilitate the reaction. The process involves heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
化学反応の分析
Types of Reactions
C13H23N5O undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
C13H23N5O has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of C13H23N5O involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,2,6,6-tetramethyl-4-piperidinol: A related compound used as an intermediate in the synthesis of various derivatives.
2,2,6,6-tetramethyl-4-piperidone: Another similar compound with applications in organic synthesis.
Uniqueness
C13H23N5O is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C13H23N5O |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
6-methyl-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H23N5O/c1-8-10(15-11(19)17-16-8)14-9-6-12(2,3)18-13(4,5)7-9/h9,18H,6-7H2,1-5H3,(H2,14,15,17,19) |
InChIキー |
PBNQZRTUZJGGKT-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C |
正規SMILES |
CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)
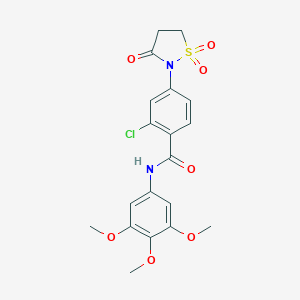
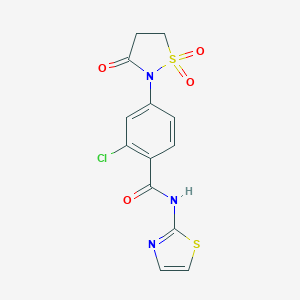
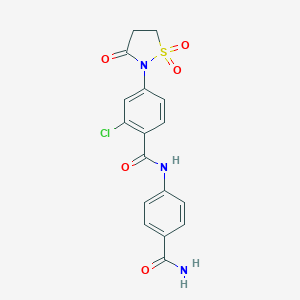
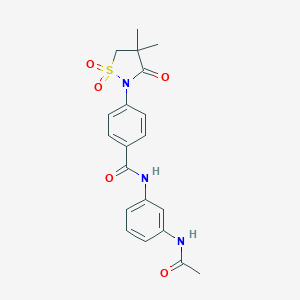
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)
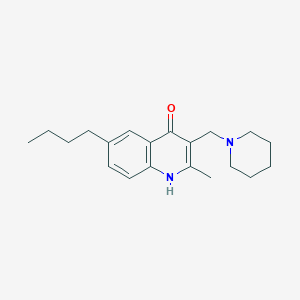
![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate](/img/structure/B254087.png)
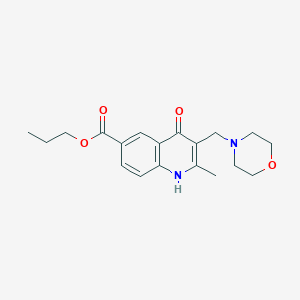
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B254091.png)
![2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE](/img/structure/B254092.png)
